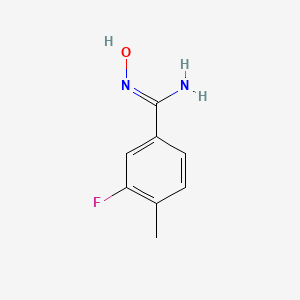![molecular formula C28H23F3N4O2S2 B2506819 N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 851714-83-5](/img/structure/B2506819.png)
N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide" is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as benzamide, thiazole, and indole moieties. These structural features are commonly found in compounds with potential anticancer properties, as seen in the synthesis of Schiff's bases containing thiadiazole and benzamide groups, which have shown promising anticancer activity . Additionally, thiazole derivatives have been synthesized for various biological activities, including antiallergy , gelation , and antifungal properties .
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as microwave-assisted solvent-free synthesis , reactions with thiourea and iodine or chloroacetylbenzene , and multi-step synthetic routes . For instance, Schiff's bases with anticancer activity were synthesized under microwave irradiation, which is a method known for reducing reaction times and improving yields . The synthesis of thiazole derivatives for antiallergy activity involved the treatment of acetophenone with thiourea , indicating the versatility of thiourea in synthesizing thiazole-containing compounds.
Molecular Structure Analysis
The molecular structure of related compounds often includes multiple non-covalent interactions that can influence their biological activity and physical properties. For example, the gelation behavior of N-(thiazol-2-yl)benzamide derivatives was influenced by methyl functionality and S=O interactions, with crystal engineering approaches revealing helical assemblies and hydrogen-bonded networks . Such detailed structural analysis is crucial for understanding the behavior of complex molecules like the one .
Chemical Reactions Analysis
The chemical reactivity of similar compounds can be inferred from their functional groups. Benzamide derivatives often undergo reactions typical for amides, such as hydrolysis, while thiazole moieties can participate in various nucleophilic substitutions and condensation reactions . The presence of a trifluoromethyl group in the compound suggests potential reactivity in electrophilic aromatic substitution reactions, as seen in the optimization of SCD-1 inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures have been studied to predict their drug-like behavior. For instance, the ADMET properties of synthesized Schiff's bases were predicted computationally, showing good oral drug-like behavior . The gelation properties of thiazole benzamide derivatives were influenced by their molecular structure, with specific derivatives displaying good stability and low minimum gelator concentration . These analyses are essential for assessing the potential of new compounds as therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Benzothiazole derivatives have been explored for their potential anticancer properties. For example, studies on substituted benzamides and thiazolidinones containing benzothiazole moieties have shown promising anticancer activity. These compounds were designed, synthesized, and evaluated against different cancer cell lines, highlighting the significance of the benzothiazole scaffold in developing new anticancer agents (Havrylyuk et al., 2010).
Synthesis and Chemical Properties
The synthesis and chemical properties of benzothiazole and its derivatives are also of considerable interest in scientific research. For instance, studies have focused on developing efficient methods for synthesizing benzothiazole derivatives and exploring their potential applications. This includes research on novel synthetic routes and the evaluation of these compounds' biological activities, such as their antimicrobial properties (Pan Wang et al., 2017).
Molecular Modeling and Drug Design
Benzothiazole derivatives have been subjects of molecular modeling and drug design efforts, aiming to explore their mechanisms of action and optimize their pharmacological profiles. This includes the synthesis of novel compounds based on the benzothiazole scaffold and assessing their anti-tumor activities through both experimental studies and computational modeling approaches (I. Nassar et al., 2015).
Eigenschaften
IUPAC Name |
N-[2-[3-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23F3N4O2S2/c1-17-9-10-21-23(13-17)39-27(33-21)34-25(36)16-38-24-15-35(22-8-3-2-7-20(22)24)12-11-32-26(37)18-5-4-6-19(14-18)28(29,30)31/h2-10,13-15H,11-12,16H2,1H3,(H,32,37)(H,33,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDXDACOWNHGFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23F3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate](/img/structure/B2506736.png)
![(E)-[(5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate](/img/structure/B2506738.png)
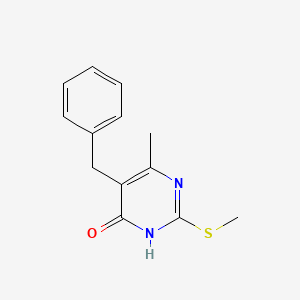
![N-(2-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2506740.png)
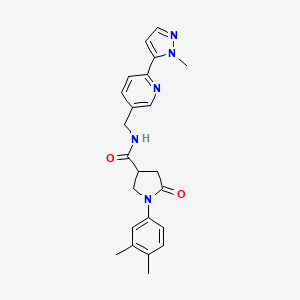

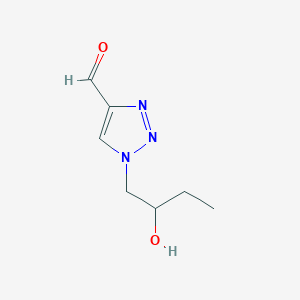
![2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2506745.png)
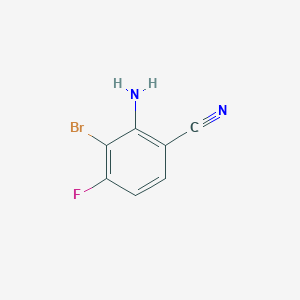
![3-[(4-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506748.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2506750.png)
![(2E)-2-[(4-fluoroanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2506751.png)

